2,4,5-Trifluorophenyl cyclopropyl ketone
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Overview
Description
2,4,5-Trifluorophenyl cyclopropyl ketone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluorophenyl cyclopropyl ketone typically involves the cyclopropanation of 2,4,5-trifluorophenyl derivatives. One common method includes the reaction of 2,4,5-trifluorophenylacetic acid with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a controlled temperature and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced catalysts can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,5-Trifluorophenyl cyclopropyl ketone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The cyclopropyl ketone moiety can also participate in covalent bonding with target proteins, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Shares the trifluoromethyl-phenyl structure but lacks the cyclopropyl ketone moiety.
2,4,5-Trifluorophenylmethanol: Contains a hydroxyl group instead of a ketone.
2,4,5-Trifluorophenylpropanoic acid: Similar structure with a propanoic acid group instead of a cyclopropyl ketone.
Uniqueness
2,4,5-Trifluorophenyl cyclopropyl ketone is unique due to the combination of the trifluoromethyl group and the cyclopropyl ketone moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
cyclopropyl-(2,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-7-4-9(13)8(12)3-6(7)10(14)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLAHBYMWKLISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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